molecular formula C13H15NO5S B1403973 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid CAS No. 1349199-54-7

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

Cat. No.: B1403973
CAS No.: 1349199-54-7
M. Wt: 297.33 g/mol
InChI Key: WPOQGJLNKLKXKZ-UHFFFAOYSA-N
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Description

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (CAS: 1349199-54-7) is a spirocyclic compound with a molecular formula of C₁₃H₁₅NO₅S and a molecular weight of 297.33 g/mol . Its structure features a bicyclic spiro[3.3]heptane core containing both oxygen (2-oxa) and nitrogen (6-aza) heteroatoms, with a tosyl (p-toluenesulfonyl) group at position 6 and a carboxylic acid at position 1. This compound is stored at -20°C to ensure stability and is associated with moderate hazards (H302, H315, H319, H335) .

Spirocyclic frameworks like this are valued in drug discovery for their three-dimensionality and high Fsp³ character, which improve pharmacokinetic properties such as solubility and metabolic stability .

Properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-9-2-4-10(5-3-9)20(17,18)14-6-13(7-14)8-19-11(13)12(15)16/h2-5,11H,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOQGJLNKLKXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)COC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857182
Record name 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349199-54-7
Record name 6-(4-Methylbenzene-1-sulfonyl)-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Strain-Release Driven Spirocyclization

A leading method involves lithiation of bicyclo[1.1.0]butyl sulfoxide derivatives followed by addition to carbonyl compounds, then palladium-catalyzed cross-coupling to form the spiro-epoxide intermediate, which can be further functionalized to the desired azaspiro compound.

  • Step 1: Lithiation of bicyclo[1.1.0]butyl sulfoxide with tert-butyllithium at −95 °C.
  • Step 2: Nucleophilic addition to ketones or aldehydes to form a carbinol intermediate.
  • Step 3: Palladium-catalyzed cross-coupling with aryl triflates activates the bridgehead bond, triggering strain-release ring-opening and formation of the oxirane ring fused to the azetidine.
  • Yields: 31–87%, with excellent diastereoselectivity (>98:2 dr).

This method allows diverse substitution patterns and provides a platform for further N-functionalization, including tosylation.

N-Functionalization via (Aza)oxyallyl Cations

Building on the spiroepoxidation intermediate, N-functionalization can be achieved using (aza)oxyallyl cations generated in situ from α-halohydroxamates, enabling tosyl or related sulfonyl group installation without prior activation of the azaspiro core.

  • Yields: 41–90% for epoxide formation with N-functionalization.
  • This approach facilitates introduction of sterically challenging N-substituents, including tosyl groups, expanding the chemical diversity of the azaspiro scaffold.

Metal-Free Synthesis via Tris(dimethylamino)phosphine Catalysis

An alternative environmentally friendly route involves the reaction of azetidine-2-one with ketoesters catalyzed by tris(dimethylamino)phosphine at room temperature.

  • Mechanism: Formation of Kukhtin–Ramirez intermediate followed by Michael addition and 3-exo-tet ring closure.
  • Yields: 76–86% of ester-substituted cyclopropyl-containing spirocycles.
  • This method avoids hazardous reagents like trifluorodiazoethane and high catalyst loading, suitable for scalable synthesis.

Industrially Applicable Three-Step Synthesis (Patent CN105646318A)

A patented industrially scalable synthetic method for a closely related compound, 2-tertbutyloxycarbonyl-5-azaspiro[3.3]heptane-6-carboxylic acid , provides a practical template for preparing 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid by analogy, particularly for the spirocyclic azaspiro core and carboxylic acid installation.

Synthetic Route Summary

Step Reaction Description Reagents & Conditions Solvent Yield (%)
1 Reaction of starting compound 1 with methylsulfonyl chloride under alkaline conditions to form sulfonylated intermediate 2 Triethylamine, 0 °C to RT, overnight Methylene dichloride 100
2 Nucleophilic substitution of intermediate 2 with sodium cyanide to yield nitrile intermediate 3 Room temperature, 1 h N,N-Dimethylformamide (DMF) 62
3 Hydrolysis of nitrile 3 under alkaline conditions to carboxylic acid 4 KOH, ethanol/water mixture, RT overnight Ethanol/water (1:1) 62

Detailed Procedure

  • Step 1: Compound 1 (5.0 g, 23.4 mmol) and triethylamine (2.9 g, 28.1 mmol) dissolved in methylene dichloride (50 mL). Methylsulfonyl chloride (3.22 g, 28.13 mmol) added dropwise at 0 °C. Stirred overnight at room temperature. Workup with saturated ammonium chloride, drying, and concentration yielded compound 2 quantitatively.

  • Step 2: Compound 2 (6.6 g, 23.4 mmol) dissolved in DMF (150 mL), sodium cyanide (2.9 g, 58.6 mmol) added, stirred at room temperature for 1 hour. Water added, extraction with ethyl acetate, drying, and concentration yielded compound 3 in 62% yield.

  • Step 3: Compound 3 (2.0 g, 9.0 mmol) dissolved in ethanol (40 mL) and water (40 mL), potassium hydroxide (2.0 g, 36.0 mmol) added, stirred overnight at room temperature. Partial evaporation of ethanol, acidification to pH 3–4 with HCl, extraction with dichloromethane, drying, and concentration yielded compound 4 in 62% yield.

Advantages

  • Short, three-step route with readily available reagents.
  • Mild reaction conditions suitable for scale-up.
  • Overall yield approximately 38.4%.
  • Reaction steps are controllable and operationally simple.

Comparative Data Table of Key Synthetic Parameters

Methodology Key Reagents Reaction Conditions Yield Range (%) Diastereoselectivity Notes
Strain-release lithiation + Pd-catalyzed coupling tert-BuLi, Pd catalyst, aryl triflates −95 °C lithiation, RT coupling 31–87 >98:2 dr High stereoselectivity, versatile
N-functionalization via (aza)oxyallyl cations α-halohydroxamates Mild, in situ generation 41–90 Not specified Enables tosyl and other N-substitutions
Metal-free phosphine catalysis Tris(dimethylamino)phosphine, ketoesters RT, mild 76–86 Some trans preference Avoids hazardous reagents
Industrial 3-step synthesis (patent) Methylsulfonyl chloride, NaCN, KOH 0 °C to RT, overnight steps ~38.4 overall Not specified Scalable, easy operation

Research Findings and Notes

  • The strain-release approach leverages the high ring strain of bicyclo[1.1.0]butyl intermediates to enable efficient formation of the spirocyclic core with excellent stereochemical control.
  • The tosyl group can be introduced via N-functionalization sequences triggered by reactive intermediates like (aza)oxyallyl cations, avoiding harsh conditions and improving yields.
  • Metal-free catalytic methods offer safer and more environmentally benign alternatives for spirocycle synthesis, important for pharmaceutical applications.
  • The industrial patent method emphasizes practicality, using common reagents and solvents, with reaction conditions amenable to scale-up, though overall yields are moderate.
  • Analytical characterization (e.g., NMR shifts) confirms the structural integrity of the spirocyclic carboxylic acid products in these syntheses.

Chemical Reactions Analysis

Types of Reactions

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the tosyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

Drug Design and Development

  • Bioactive Compound Synthesis
    • 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid serves as a versatile building block in the synthesis of various bioactive compounds, particularly those targeting specific biological pathways. Its unique spirocyclic structure enhances binding affinity to biological targets, making it a candidate for drug development.
  • Potential Therapeutic Uses
    • The compound has been explored for its potential in designing inhibitors for critical enzymes involved in various diseases. For instance, derivatives of this compound have been investigated as inhibitors of epidermal growth factor receptor (EGFR) kinase, which is pivotal in cancer therapy . Additionally, its derivatives may serve as inhibitors for leucine-rich repeat kinase 2 (LRRK2), relevant to Parkinson's disease treatment .

Case Studies

  • EGFR Kinase Inhibitors
    • A study highlighted the synthesis of novel compounds derived from 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane that demonstrated potent inhibitory activity against EGFR. These compounds were evaluated through biological assays, showing promising results in inhibiting cell proliferation in cancer cell lines .
  • Analgesic Properties
    • Research has indicated that spirocyclic analogues of established anesthetic drugs, such as Bupivacaine, may exhibit enhanced analgesic properties when modified with the spirocyclic framework provided by 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane . Theoretical studies suggest these modifications could improve efficacy and reduce side effects.

Comparative Data Table

Application AreaCompound TypeKey Findings
Cancer TherapyEGFR InhibitorsPotent inhibition of cancer cell proliferation
Neurological DisordersLRRK2 InhibitorsPotential therapeutic effects for Parkinson's disease
Pain ManagementAnalgesicsEnhanced efficacy compared to traditional drugs

Mechanism of Action

The mechanism of action of 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tosyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of covalent bonds with target molecules. Additionally, the spirocyclic structure may enhance binding affinity and specificity through steric and electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane (CAS: 7326-73-0)
  • Key Differences : Lacks the carboxylic acid substituent at position 1.
  • This compound may serve as an intermediate in synthesizing the target molecule .
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one (CAS: 5769-35-7)
  • Key Differences : Contains a bicyclo[3.2.0] scaffold instead of spiro[3.3]heptane and features a ketone group.
  • Implications : The ketone introduces hydrogen-bonding capability, which could enhance binding to biological targets. The bicyclo[3.2.0] system may confer different conformational constraints compared to the spirocyclic core .
6-Aminospiro[3.3]heptane-2-carboxylic Acid (CAS: 28345-67-7)
  • Key Differences: Substitutes the tosyl group with an amino group and retains the carboxylic acid.
  • This compound is a candidate for prodrug derivatization or as a building block in peptide mimetics .

Functionalized Spirocyclic Derivatives

tert-Butyl 6-Hydroxy-2-azaspiro[3.3]heptane-2-carboxylate (CAS: 114755-79-2)
  • Key Differences : Replaces the tosyl group with a hydroxyl and the carboxylic acid with a tert-butyl ester.
  • Implications : The ester acts as a protective group for the carboxylic acid, enabling synthetic flexibility. The hydroxyl group offers a site for further functionalization, such as sulfonation or alkylation .
1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic Acid tert-Butyl Ester (CAS: 1223573-41-8)
  • Key Differences : Contains a tert-butyl ester at position 6 instead of a tosyl group.
  • Implications : The ester’s bulkiness may hinder enzymatic degradation, enhancing metabolic stability. This compound is a precursor for introducing diverse substituents via hydrolysis or transesterification .

Physicochemical Properties

Compound (CAS) Molecular Weight (g/mol) Key Functional Groups Solubility (Predicted) LogP (Estimated)
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (1349199-54-7) 297.33 Tosyl, Carboxylic Acid Moderate (polar aprotic solvents) 1.8–2.5
6-Aminospiro[3.3]heptane-2-carboxylic Acid (28345-67-7) 155.20 Amino, Carboxylic Acid High (aqueous) -0.5–0.5
3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one (5769-35-7) 281.35 Tosyl, Ketone Low (non-polar solvents) 2.0–2.8

Biological Activity

6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid (CAS Number: 1349199-54-7) is a unique compound with potential biological activities due to its structural features. This compound belongs to the class of spirocyclic compounds, which are known for their diverse pharmacological properties. This article reviews the biological activity, synthesis, and potential applications of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO5S, with a molecular weight of 297.33 g/mol. The structure includes a tosyl group, an oxaspiro framework, and a carboxylic acid functionality, which contribute to its reactivity and biological interactions.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. Specifically, it may act as a substrate or inhibitor for cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis pathways. Preliminary data indicate that it does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 enzymes but may interact with P-glycoprotein (P-gp), indicating possible implications for drug absorption and transport .

Neuroactive Properties

Given the presence of the azaspiro moiety, there is potential for neuroactive effects. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems. For example, spirocyclic compounds have been investigated for their ability to mimic glutamate and interact with glutamate receptors, which are vital in neurological processes .

Synthesis

The synthesis of 6-tosyl-2-oxa-6-azaspiro[3.3]heptane involves multi-step reactions starting from simpler precursors. Recent advancements have optimized synthetic routes to improve yield and purity:

  • Starting Materials : The synthesis typically begins with p-toluenesulfonamide and an appropriate cyclic precursor.
  • Key Reaction Steps :
    • Lewis acid-catalyzed rearrangement is often employed to construct the spirocyclic framework.
    • Deprotection steps are necessary to obtain the final carboxylic acid form.
    • Yield optimization has been achieved through careful control of reaction conditions such as temperature and solvent choice .

Case Studies

Several studies have highlighted the biological relevance of compounds related to 6-tosyl-2-oxa-6-azaspiro[3.3]heptane:

  • Antimicrobial Efficacy : A study on structurally related spiro compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : Research into glutamate analogs demonstrated that spirocyclic derivatives can modulate receptor activity effectively, providing insights into their potential use in treating neurological disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid?

  • Methodological Answer : The compound's spirocyclic core can be synthesized via nucleophilic substitution. For example, 2-oxa-6-azaspiro[3.3]heptane derivatives are synthesized by heating 2-oxa-6-azaspiro[3.3]heptane with electrophilic reagents (e.g., tosyl chloride) in polar aprotic solvents like DMSO under reflux (5–10 h). Post-reaction, extraction with dichloromethane and crystallization yield the product . Variables such as solvent polarity, temperature, and stoichiometric ratios of the tosylating agent should be optimized to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm the presence of the tosyl group (aromatic protons at δ 7.2–7.8 ppm) and spirocyclic structure (distinct splitting patterns for bridgehead protons).
  • X-ray crystallography : Resolve the spirocyclic geometry and verify bond angles/planarity, as demonstrated for analogous azaspiro compounds .
  • HPLC-MS : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) for molecular ion confirmation .

Q. What storage conditions are recommended to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the tosyl group and oxidation of the carboxylic acid moiety. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can identify degradation pathways, such as ring-opening or sulfonate ester hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic environment of the spirocyclic core influence its reactivity in metal-catalyzed reactions?

  • Methodological Answer : The strained spirocyclic structure may enhance reactivity in cross-coupling or coordination chemistry. For example, Cr(III) complexes of structurally related bicyclic β-lactams show enhanced antibacterial activity due to metal-ligand interactions . Computational modeling (DFT) can predict preferred coordination sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation via cyclic voltammetry and IR spectroscopy can confirm metal-binding behavior.

Q. What experimental designs are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use amoxicillin and impurity standards (e.g., EP-specified impurities) as controls . For mechanistic studies, perform time-kill assays and β-lactamase inhibition tests to assess resistance profiles. Synergy studies with clavulanic acid may reveal enhanced efficacy .

Q. How can data contradictions in impurity profiling be resolved during method validation?

  • Methodological Answer : Discrepancies in impurity quantification (e.g., EP vs. USP standards) require orthogonal methods:

  • HPLC-DAD : Compare retention times and UV spectra of impurities (e.g., des-Tosyl derivatives) with certified reference materials .
  • LC-MS/MS : Identify trace impurities via fragmentation patterns. For example, a mass shift of +18 Da may indicate hydrolysis products .
  • Forced degradation studies : Expose the compound to acidic/alkaline conditions to simulate degradation pathways and validate method robustness .

Q. What computational approaches predict the compound’s adsorption behavior on catalytic surfaces?

  • Methodological Answer : Molecular dynamics (MD) simulations can model interactions with metal-organic frameworks (MOFs) or silica surfaces. Parameters like adsorption energy and diffusion coefficients are calculated using software (e.g., GROMACS). Experimentally, surface-enhanced Raman spectroscopy (SERS) can validate adsorption patterns, as demonstrated for indoor surface chemistry studies .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid
Reactant of Route 2
6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid

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